molecular formula C7H10O3 B2710051 2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2416229-57-5

2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No. B2710051
CAS RN: 2416229-57-5
M. Wt: 142.154
InChI Key: BAZIPTPMAUHSHA-UHFFFAOYSA-N
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Description

“2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound . It is a type of carboxylic acid that has a bicyclic structure . The compound is part of a class of molecules that are often used in organic chemistry and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure . The InChI code for this compound is 1S/C7H10O3/c8-6(9)7-3-5(4-7)1-2-10-7/h5H,1-4H2,(H,8,9) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 142.15 . The compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Crystal Structure and Network Formation

The oxabicycloheptane compound's crystal structure and its ability to form two-dimensional networks through hydrogen bonding have been studied. This structural analysis is crucial for understanding the material properties and potential applications in materials science (Kelly et al., 2012).

Synthesis of Conformationally Restricted Analogs

Research on the synthesis of 2-azabicycloheptane-1-carboxylic acid and its analogs is significant. These compounds are vital for developing new molecules with potential applications in medicinal chemistry and drug discovery (Radchenko et al., 2009).

Enantiopure Analogues Synthesis

The synthesis of enantiopure 2-hydroxy-7-azabicycloheptane-1-carboxylic acids, analogues of 3-hydroxyproline, has been explored. These studies are crucial for developing pharmaceuticals and understanding stereochemistry in organic compounds (Avenoza et al., 2002).

Aza-Diels-Alder Reactions in Aqueous Solution

Research on Aza-Diels-Alder reactions of chiral iminium ions with cyclopentadiene leading to methyl and ethyl 2-azabicycloheptane-3-carboxylates derivatives provides insights into asymmetric synthesis, crucial in pharmaceutical chemistry (Waldmann & Braun, 1991).

Synthesis of Tetrahydrofuran-Dicarboxylic Acid Derivatives

Efficient synthesis methods for 2-substituted tetrahydrofuran-dicarboxylic acid derivatives have been developed, starting from norborneol. These methods are essential for creating novel compounds with potential applications in various scientific fields (Wang et al., 2001).

Unnatural Amino Acid Synthesis

Studies on the synthesis of 3-azabicycloheptane-1-carboxylic acid, an unnatural amino acid, highlight its potential as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Medicinal Chemistry Applications

The synthesis of structurally novel morpholine amino acids demonstrates their potential as compact modules in medicinal chemistry, potentially influencing the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Mechanism of Action

The mechanism of action for the synthesis of similar compounds involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

properties

IUPAC Name

2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-3-5(4-7)1-2-10-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZIPTPMAUHSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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